

CTT2274: A PSMA-Targeted Prodrug for Metastatic Prostate Cancer - A Technical Guide

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Compound of Interest

Compound Name: CTT2274
Cat. No.: B15611944

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Abstract

CTT2274 is an innovative small molecule drug conjugate (SMDC) showing significant promise as a targeted therapy for metastatic prostate cancer. This document provides a comprehensive technical overview of **CTT2274**, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its evaluation. **CTT2274** is engineered for selective delivery of the potent cytotoxic agent monomethyl auristatin E (MMAE) to prostate cancer cells that overexpress prostate-specific membrane antigen (PSMA).^{[1][2][3]} Its unique design, incorporating a pH-sensitive phosphoramidate linker, aims to concentrate the therapeutic payload within the tumor microenvironment, thereby minimizing systemic toxicity.^{[1][2]} Preclinical studies in patient-derived xenograft (PDX) models have demonstrated notable tumor suppression and a significant improvement in overall survival, positioning **CTT2274** as a strong candidate for clinical development.^{[1][2][3][4]}

Introduction to CTT2274

CTT2274 is a novel SMDC designed to address the challenges of treating metastatic castration-resistant prostate cancer (mCRPC).^{[1][2]} It leverages the overexpression of PSMA on the surface of prostate cancer cells to achieve targeted drug delivery. The core components of **CTT2274** are:

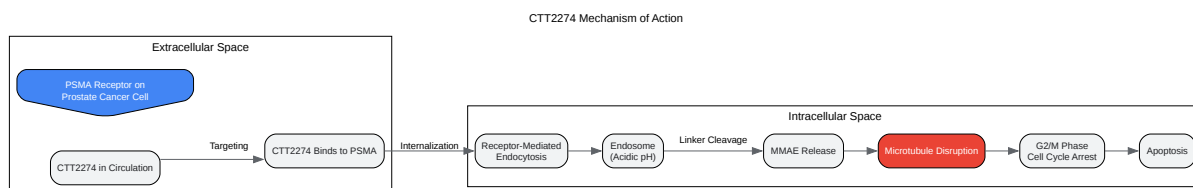
- A PSMA-binding scaffold: This high-affinity ligand selectively binds to PSMA, ensuring the targeted delivery of the drug conjugate to prostate cancer cells.[1]
- A biphenyl motif: This structural component contributes to the overall conformation and stability of the molecule.[1]
- A pH-sensitive phosphoramidate linker: This innovative linker is designed to be stable at physiological pH but cleaves in the acidic environment of the tumor microenvironment and within cancer cells, releasing the active payload.[1][2]
- Monomethyl auristatin E (MMAE) payload: MMAE is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Its high toxicity necessitates a targeted delivery approach.[1][2][5]

The prodrug design of **CTT2274** ensures that the highly toxic MMAE is released preferentially at the tumor site, thereby enhancing the therapeutic window and reducing off-target side effects.[2]

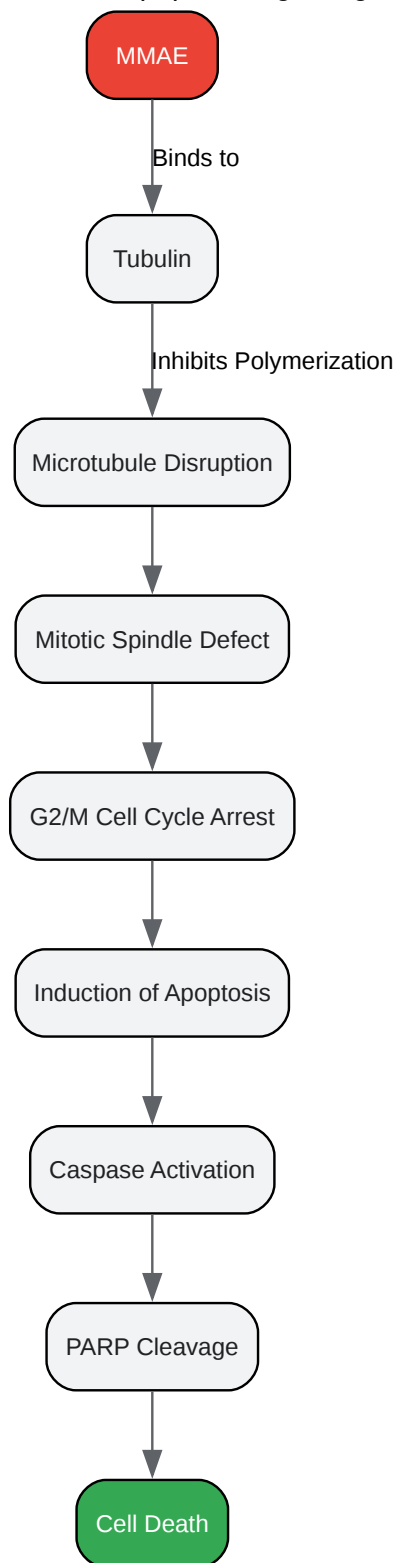
Mechanism of Action

The therapeutic strategy of **CTT2274** is a multi-step process that begins with systemic administration and culminates in the targeted killing of prostate cancer cells.

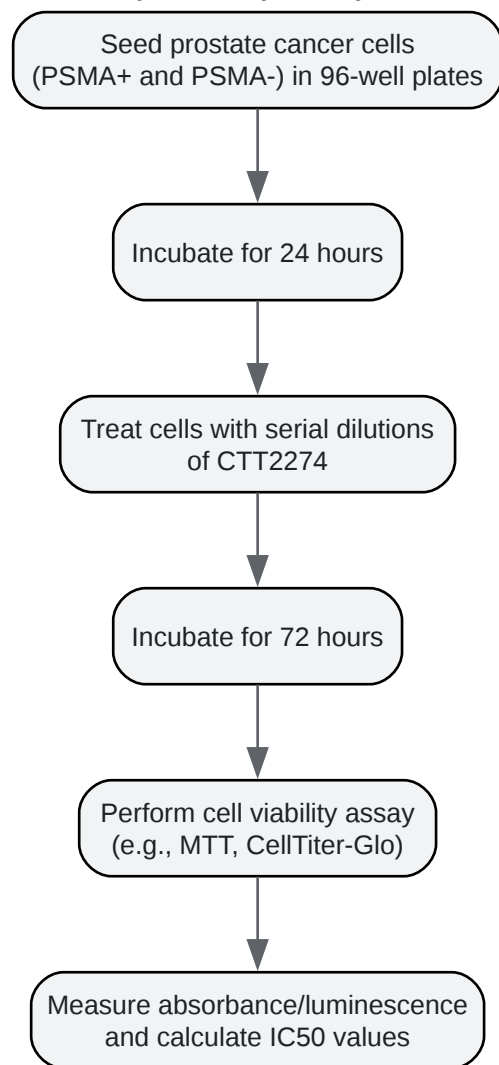
Diagram: **CTT2274** Mechanism of Action



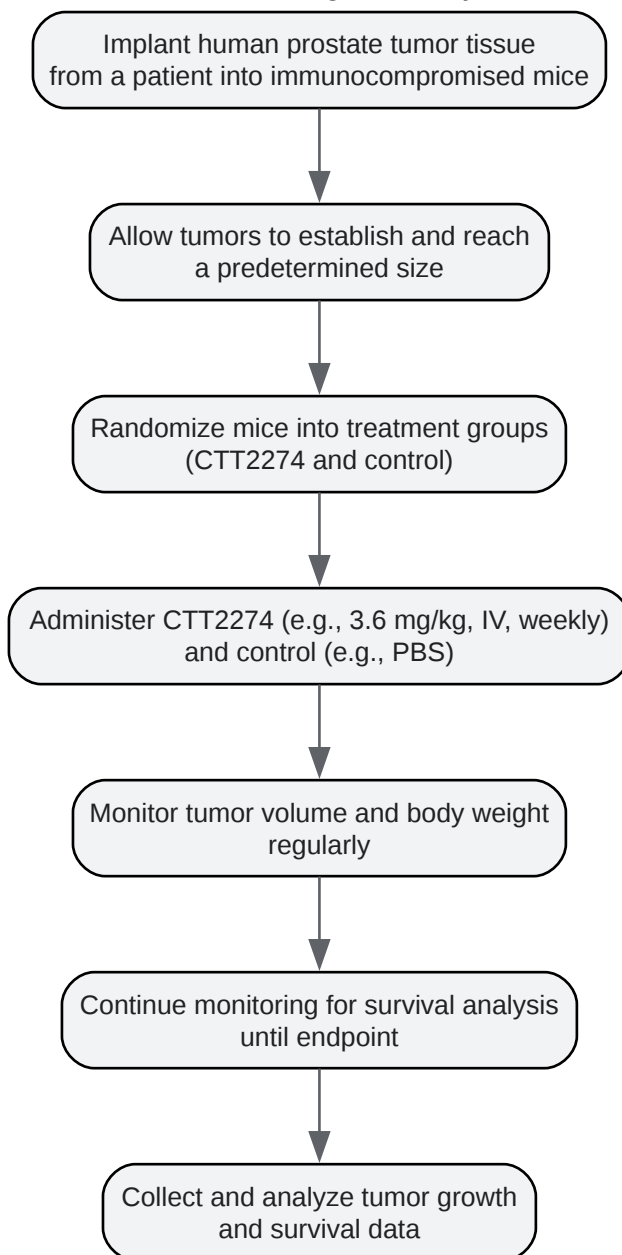
MMAE-Induced Apoptotic Signaling Pathway



In Vitro Cytotoxicity Assay Workflow



Patient-Derived Xenograft Study Workflow



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